1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine
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Overview
Description
1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine is a chemical compound with the molecular formula C9H11F3NO This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine typically involves the introduction of difluoromethoxy and fluorophenyl groups onto an ethanamine scaffold. One common method involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl ethanamines .
Scientific Research Applications
1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine: This compound shares a similar structure but lacks the fluorine atom on the phenyl ring.
1-[4-(Difluoromethoxy)-2-methylphenyl]ethan-1-amine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-5,9H,13H2,1H3 |
InChI Key |
ULZZRFNDLBTPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC(F)F)F)N |
Origin of Product |
United States |
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